molecular formula C26H21BrFN3OS B2367348 1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 681280-11-5

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2367348
CAS RN: 681280-11-5
M. Wt: 522.44
InChI Key: XEXKQXVGWVABHY-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H21BrFN3OS and its molecular weight is 522.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

  • The synthesis of related pyrazole compounds involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, leading to compounds with distinct dihedral angles between pyrazole and fluoro-substituted rings, contributing to their structural uniqueness (Loh et al., 2013).

Molecular Structure Analysis

  • Extensive molecular structure analysis, including vibrational frequencies and vibrational assignments, has been conducted on similar compounds. This involves optimizations using various computational methods and comparison with experimental infrared bands, offering insights into the geometrical parameters and molecular stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Potential Medical Applications

  • Molecular docking studies suggest that similar compounds may exhibit inhibitory activity against specific enzymes like TPII, indicating potential anti-neoplastic properties. This is significant in exploring new therapeutic agents (Mary et al., 2015).

Nonlinear Optical Properties

  • The first hyperpolarizability of related compounds is calculated to explore their role in nonlinear optics, highlighting their potential applications in this field (Mary et al., 2015).

Synthesis of Related Compounds

  • Further research includes the synthesis of various derivatives from 2-aminobenzimidazole, showing the versatility and wide range of reactions possible with compounds related to the specified chemical (Adnan et al., 2014).

Antimicrobial Activity

  • Some synthesized derivatives, including pyrazoline derivatives, have been evaluated for antimicrobial activity, indicating their potential as antibacterial agents (Venugopal et al., 2020).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrFN3OS/c1-30-15-25(21-4-2-3-5-23(21)30)33-16-26(32)31-24(18-8-12-20(28)13-9-18)14-22(29-31)17-6-10-19(27)11-7-17/h2-13,15,24H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXKQXVGWVABHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

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